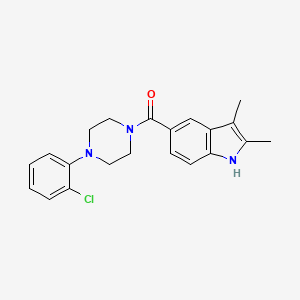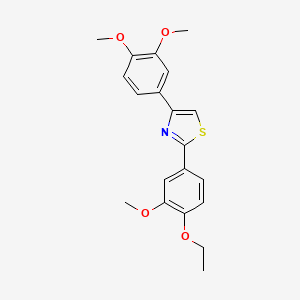
(4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is a complex organic molecule that combines a piperazine ring with an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Indole-2,3-diones
Reduction: Reduced indole derivatives
Substitution: Halogenated, nitrated, or sulfonated indole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. It has been investigated for its potential as an antidepressant, anxiolytic, and antipsychotic agent due to its ability to interact with serotonin and dopamine receptors .
Industry
In the pharmaceutical industry, this compound is used in the research and development of new therapeutic agents. Its ability to modulate neurotransmitter activity makes it a valuable candidate for treating neurological disorders .
Wirkmechanismus
The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine (D2) receptors, modulating their activity to produce therapeutic effects. The compound’s indole moiety allows it to bind effectively to these receptors, influencing mood, cognition, and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(2-chlorophenyl)piperazin-1-yl)(1H-indol-3-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(2-methyl-1H-indol-5-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(3,4-dimethyl-1H-indol-5-yl)methanone
Uniqueness
Compared to similar compounds, (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is unique due to the specific positioning of the methyl groups on the indole ring. This structural feature can influence its binding affinity and selectivity for neurotransmitter receptors, potentially leading to different pharmacological profiles and therapeutic effects .
Eigenschaften
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-14-15(2)23-19-8-7-16(13-17(14)19)21(26)25-11-9-24(10-12-25)20-6-4-3-5-18(20)22/h3-8,13,23H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDKZVHUILQKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(3-Fluoro-4-methoxybenzoyl)morpholin-3-yl]acetic acid](/img/structure/B7601872.png)
![2-[4-[2-(2-Methoxyphenyl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601881.png)
![2-[4-(1-Benzofuran-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601882.png)
![2-[4-(2-Phenoxypropanoyl)morpholin-3-yl]acetic acid](/img/structure/B7601889.png)
![2-[4-(4-Acetyl-1-methylpyrrole-2-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601895.png)
![2-[4-[2-(2,6-Difluorophenyl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601899.png)
![2-[4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601902.png)
![2-[4-[2-(3-Methylphenoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601905.png)
![2-[(4-Ethoxybutanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7601913.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601915.png)
![2-[4-(2-Phenylbutanoyl)morpholin-3-yl]acetic acid](/img/structure/B7601922.png)

![3-[2-[[2-(Oxan-2-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7601942.png)
![2-[4-[2-(4-Bromophenyl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601960.png)
